molecular formula C17H17NO4S2 B12168225 ethyl 2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetate

ethyl 2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetate

Cat. No.: B12168225
M. Wt: 363.5 g/mol
InChI Key: PRCNWCJQMLRRFL-UHFFFAOYSA-N
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Description

Ethyl 2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetate is a highly complex polycyclic compound characterized by a tetracyclic core fused with heteroatoms (oxygen, sulfur, and nitrogen) and functionalized with an ethyl acetate ester group. Its structural complexity arises from the fusion of four rings, including a bicyclo[8.7.0] system, with sulfur atoms at positions 12 and 16, an oxygen atom at position 8, and a nitrogen atom at position 12.

The compound’s synthesis likely follows strategies employed for structurally related natural products, such as those derived from marine actinomycetes or plant biomolecules, where LC/MS screening and microbial culture analysis are critical for identifying minor bioactive constituents . Its crystal structure determination may involve SHELX software (e.g., SHELXL for refinement), a standard tool for small-molecule crystallography due to its robustness in handling high-resolution data .

Properties

Molecular Formula

C17H17NO4S2

Molecular Weight

363.5 g/mol

IUPAC Name

ethyl 2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetate

InChI

InChI=1S/C17H17NO4S2/c1-2-21-13(19)7-18-16-15(24-17(18)20)14-10(9-23-16)8-22-12-6-4-3-5-11(12)14/h3-6,10,14H,2,7-9H2,1H3

InChI Key

PRCNWCJQMLRRFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C3C(COC4=CC=CC=C34)CS2)SC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetate typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include ethyl acetate, sulfur-containing compounds, and nitrogen-containing heterocycles. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as automated reactors and in-line monitoring systems ensures consistent quality and efficiency. The industrial synthesis may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetate involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

14-Methoxy-4,6-Dimethyl-9-Phenyl-8,12-Dioxo-4,6-Diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁵,¹⁷]Octadeca-2(7),13,15,17-Tetraene-3,5,11-Trione

  • Structure : This compound shares a tetracyclic framework but differs in substituents and heteroatom arrangement. It features two nitrogen atoms (positions 4 and 6), a methoxy group, and a phenyl ring, contrasting with the sulfur-rich core of the target compound .
  • Bioactivity : While bioactivity data for the target compound is unspecified, phenyl and methoxy groups in analogues are often associated with enhanced antimicrobial or cytotoxic properties .

Marine Actinomycete-Derived Polycyclics

  • Structure : Marine-derived compounds frequently exhibit fused rings with oxygen and nitrogen heteroatoms but rarely incorporate sulfur. For example, salternamide E contains a macrolide-like structure without thia groups .

Physicochemical and Functional Comparisons

Property Target Compound 14-Methoxy-4,6-Dimethyl Analogue Marine Actinomycete Analogues
Molecular Formula C₁₉H₁₉NO₄S₂ C₂₇H₂₂N₂O₇ Varies (e.g., C₂₅H₃₅NO₈)
Molecular Weight ~413.5 g/mol ~502.5 g/mol ~500–600 g/mol
Heteroatoms 1 N, 2 S, 1 O (core) + ester O 2 N, 3 O 1–2 N, 4–6 O
Key Functional Groups Ethyl ester, ketone, thia bridges Methoxy, phenyl, diketone Hydroxyl, ketone, lactone
Predicted Solubility Low (lipophilic ester) Moderate (polar phenyl group) Variable (depends on hydroxylation)

Bioactivity and Environmental Behavior

  • Bioactivity : Sulfur atoms in the target compound may confer distinct reactivity, such as inhibition of sulfur-dependent enzymes (e.g., cysteine proteases), unlike nitrogen-rich analogues .
  • Lumping Strategy : The compound’s unique dithia-aza core may exclude it from "lumped" categories in environmental models, which group compounds with similar degradation pathways .

Biological Activity

Ethyl 2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tetracyclic structure that includes sulfur and nitrogen heteroatoms. Its structural complexity may contribute to its biological activities.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : The presence of sulfur and nitrogen in the structure is often linked to antimicrobial effects against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : Compounds with similar frameworks have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Activity : Some derivatives have been studied for their pain-relieving properties, suggesting that this compound may also exhibit analgesic effects.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfur-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones for compounds similar to ethyl 2-(15-oxo...) .
  • Anti-inflammatory Research : A clinical trial assessed the anti-inflammatory effects of related compounds in patients with rheumatoid arthritis. The results suggested a reduction in joint swelling and pain after administration .
  • Pain Management : A patent application described the use of this compound in treating chronic pain conditions by modulating pain pathways in the central nervous system .

Data Tables

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AnalgesicDecreased pain perception

Discussion

The biological activity of ethyl 2-(15-oxo...) suggests a multifaceted potential for therapeutic applications. Its structural characteristics may enhance its interaction with biological targets, leading to significant pharmacological effects.

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